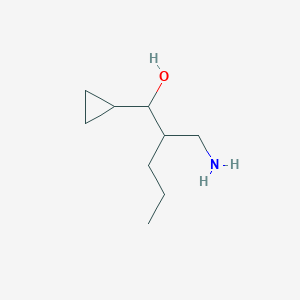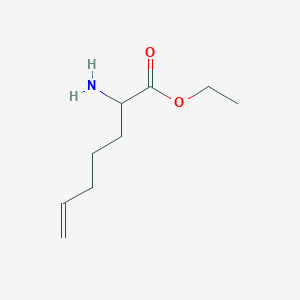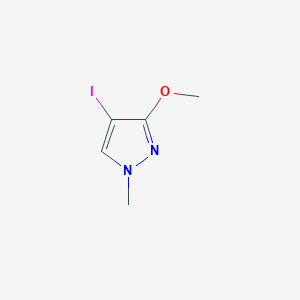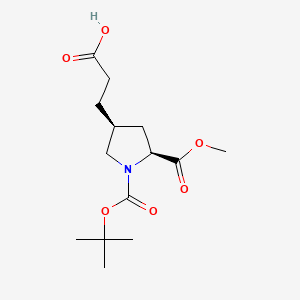
2-(Aminomethyl)-1-cyclopropylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-1-cyclopropylpentan-1-ol is an organic compound with a unique structure that combines an aminomethyl group, a cyclopropyl ring, and a pentanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-cyclopropylpentan-1-ol typically involves the reaction of cyclopropylmethylamine with a suitable aldehyde or ketone, followed by reduction. One common method is the reductive amination of cyclopropylmethylamine with pentanal, using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-1-cyclopropylpentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Cyclopropylmethyl ketone or aldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or alcohols.
Applications De Recherche Scientifique
2-(Aminomethyl)-1-cyclopropylpentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-1-cyclopropylpentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the cyclopropyl ring provides rigidity and specificity to the binding interactions. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethyl propanol: Similar structure but with a different alkyl chain length.
2-Aminomethyl-1-cyclopropylbutanol: Similar structure but with a shorter alkyl chain.
Cyclopropylmethylamine: Lacks the hydroxyl group and longer alkyl chain.
Uniqueness
2-(Aminomethyl)-1-cyclopropylpentan-1-ol is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of both the aminomethyl group and the cyclopropyl ring enhances its potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
2-(aminomethyl)-1-cyclopropylpentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-3-8(6-10)9(11)7-4-5-7/h7-9,11H,2-6,10H2,1H3 |
Clé InChI |
WWONZBCKZCWWOA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CN)C(C1CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13479284.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13479288.png)


![{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride](/img/structure/B13479326.png)


![4-[(Oxetan-3-yl)amino]phenol](/img/structure/B13479344.png)
![7-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13479350.png)




